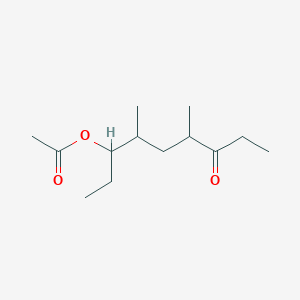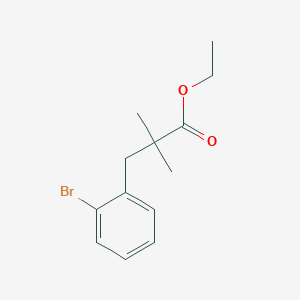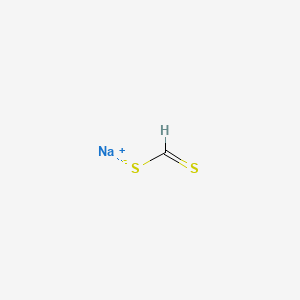
Sodium;methanedithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sodium;methanedithioate can be synthesized through the reaction of dithioformic acid with sodium hydroxide. The reaction typically involves the following steps:
Preparation of Dithioformic Acid: Dithioformic acid can be prepared by the reaction of carbon disulfide with hydrogen sulfide in the presence of a catalyst.
Neutralization Reaction: The dithioformic acid is then neutralized with sodium hydroxide to form the sodium salt.
The reaction conditions for the synthesis of dithioformic acid sodium salt generally involve controlled temperatures and the use of appropriate solvents to ensure the complete reaction and purity of the final product.
Industrial Production Methods
On an industrial scale, the production of dithioformic acid sodium salt may involve continuous processes with automated control systems to maintain optimal reaction conditions. The use of high-purity reactants and efficient separation techniques ensures the quality and yield of the product.
Análisis De Reacciones Químicas
Types of Reactions
Sodium;methanedithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different sulfur-containing products.
Reduction: It can be reduced under specific conditions to yield simpler sulfur compounds.
Substitution: The sodium ion can be replaced by other cations in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reactions with other metal salts can lead to the formation of different dithioformate salts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfur oxides, while reduction can produce hydrogen sulfide and other sulfur compounds.
Aplicaciones Científicas De Investigación
Sodium;methanedithioate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving sulfur metabolism.
Industry: It is used in various industrial processes, including the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which dithioformic acid sodium salt exerts its effects involves its interaction with molecular targets and pathways. The compound can participate in redox reactions, influencing the oxidative state of other molecules. It may also interact with enzymes and proteins, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
Thioformic Acid: Contains one sulfur atom and one oxygen atom bonded to a carbon atom.
Dithioacetic Acid: Similar structure but with an additional carbon atom.
Sodium Thioformate: Contains one sulfur atom and one oxygen atom bonded to a carbon atom, with a sodium ion.
Uniqueness
Sodium;methanedithioate is unique due to its specific arrangement of sulfur atoms and its ability to undergo a variety of chemical reactions. Its distinct properties make it valuable for specific applications in research and industry.
Propiedades
Número CAS |
69316-68-3 |
|---|---|
Fórmula molecular |
CH3NaS2 |
Peso molecular |
102.16 g/mol |
Nombre IUPAC |
sodium;hydride;methanedithioic acid |
InChI |
InChI=1S/CH2S2.Na.H/c2-1-3;;/h1H,(H,2,3);;/q;+1;-1 |
Clave InChI |
FSNNUXOSPJGENI-UHFFFAOYSA-N |
SMILES canónico |
[H-].C(=S)S.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


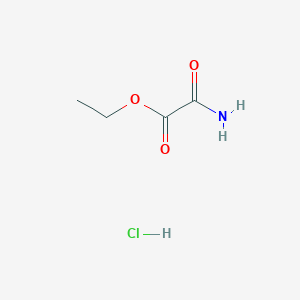
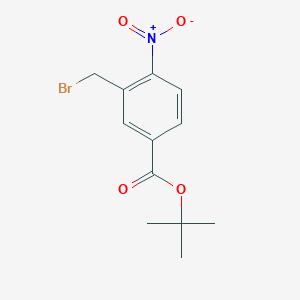

![(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxo-5-phenylpent-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B8405632.png)
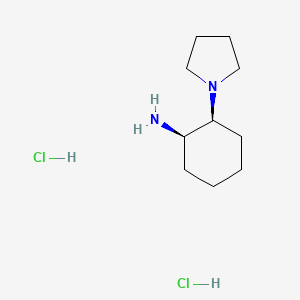

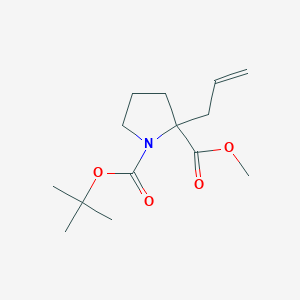
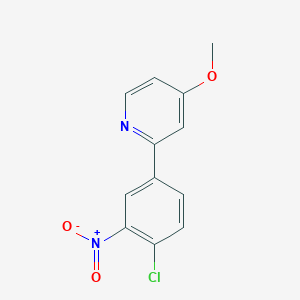
![5-Bromo-7-bromomethyl-benzo[b]thiophene](/img/structure/B8405649.png)
![4-(4-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)aniline](/img/structure/B8405669.png)

